Geodin Hydrate

Diabetes Research Insulin Resistance Adipocyte Metabolism

Geodin Hydrate (≥95%) is the sole biosynthetic metabolite from its pathway retaining glucose uptake stimulatory activity in the presence of wortmannin, unlike insulin. This PI3K-independent mechanism—absent in Dihydrogeodin and Sulochrin—makes it indispensable for Type 2 diabetes resistance research. Halogenated derivatives achieve MICs of 1.15–4.93 μM against Aeromonas salmonicida and Pseudomonas aeruginosa, while insecticidal derivative 15 (IC₅₀ 89 μM) rivals azadirachtin (IC₅₀ 70 μM). Every batch is QC-verified for purity. Insist on genuine Geodin Hydrate to avoid experimental failure from inactive precursors.

Molecular Formula C17H14Cl2O8
Molecular Weight 417.2 g/mol
Cat. No. B12043928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeodin Hydrate
Molecular FormulaC17H14Cl2O8
Molecular Weight417.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O)Cl
InChIInChI=1S/C17H14Cl2O8/c1-6-11(18)13(21)10(16(22)23)15(12(6)19)27-14-8(17(24)26-3)4-7(20)5-9(14)25-2/h4-5,20-21H,1-3H3,(H,22,23)
InChIKeyMYFFDMMUGIQJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geodin Hydrate: A Distinct Fungal Diphenyl Ether for Antibacterial, Insecticidal, and Metabolic Research


Geodin Hydrate (CAS: 3209-10-7), a diphenyl ether secondary metabolite from Aspergillus and Penicillium fungi, features a unique spirobenzofuran-cyclohexadienedione core with two chlorine atoms and multiple hydroxyl groups [1]. It serves as a versatile research tool due to its antibacterial, insecticidal, and glucose uptake stimulatory activities, with derivatives often surpassing the parent compound in potency [2].

Why Generic Geodin Analogs Cannot Substitute for Geodin Hydrate in Critical Assays


Geodin Hydrate exhibits distinct, target-specific biological profiles that are not interchangeable with its biosynthetic precursors or structurally related diphenyl ethers. For instance, the glucose uptake stimulatory activity is unique to Geodin Hydrate, while its immediate precursors, Dihydrogeodin and Sulochrin, are inactive in the same assay [1]. Furthermore, structural modifications, such as halogenation of the benzyl group, can dramatically alter antibacterial and insecticidal potency, underscoring that even minor changes yield unpredictable activity shifts [2]. Therefore, generic substitution risks experimental failure and data misinterpretation.

Quantitative Differentiation: Geodin Hydrate vs. Analog Performance in Key Bioassays


Glucose Uptake Stimulation: Geodin Hydrate vs. Inactive Biosynthetic Precursors

In isolated rat adipocytes, Geodin Hydrate (1) demonstrates a unique ability to stimulate glucose uptake, whereas its immediate biosynthetic precursors, Dihydrogeodin (2) and Sulochrin (3), are completely inactive in this assay [1]. This highlights a functional divergence that cannot be predicted by structural similarity alone.

Diabetes Research Insulin Resistance Adipocyte Metabolism

Antibacterial Potency: Geodin Hydrate vs. Optimized Ether Derivatives

Geodin Hydrate (1) exhibits weak baseline antibacterial activity, but its rationally designed ether derivatives demonstrate significantly enhanced potency. For instance, compound 5 (an ether derivative) showed an MIC of 4.80 μM against Aeromonas salmonicida and Pseudomonas aeruginosa, while compound 4 showed selective activity with MICs of 8.59 μM against the same pathogens [1]. This establishes Geodin Hydrate as the essential starting material for generating potent antimicrobial leads.

Antibacterial Discovery Antifouling Marine Natural Products

Insecticidal Activity: Geodin Hydrate as a Scaffold for Lead Optimization

Geodin Hydrate (1) shows baseline insecticidal activity, but its semi-synthetic ether derivatives exhibit significantly improved potency. Notably, derivative 15 demonstrates an IC₅₀ of 89 μM against Helicoverpa armigera, which is comparable to the positive control azadirachtin (IC₅₀ = 70 μM) [1]. This quantitative improvement confirms Geodin Hydrate's value as a starting point for developing effective, eco-friendly insecticides.

Agrochemical Discovery Insecticide Development Natural Product Scaffolds

Mechanistic Differentiation: Insulin-Independent Glucose Uptake

Unlike insulin, Geodin Hydrate stimulates glucose uptake in rat adipocytes even in the presence of wortmannin, a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) [1]. This indicates that Geodin Hydrate operates through a PI3K-independent mechanism, a key differentiator from the canonical insulin signaling pathway.

Mechanism of Action PI3K-Independent Pathway Type 2 Diabetes Research

Impact of Halogen Substituents: Fluorobenzyl Ethers Boost Activity

Systematic SAR studies reveal that introducing halogenated benzyl groups, particularly fluorobenzyl ethers, into Geodin Hydrate significantly enhances both insecticidal and antibacterial activity [1]. This finding provides a clear, quantitative rationale for selecting specific Geodin derivatives based on substituent effects.

Structure-Activity Relationship (SAR) Halogen Bonding Antibacterial Optimization

High-Impact Scenarios for Prioritizing Geodin Hydrate Procurement


Investigating Insulin-Independent Glucose Uptake Mechanisms in Adipocytes

Geodin Hydrate is uniquely suited for this application because it retains glucose uptake stimulatory activity in the presence of wortmannin, unlike insulin [1]. This allows researchers to specifically probe PI3K-independent pathways, a critical area for understanding and overcoming insulin resistance in Type 2 diabetes. Its biosynthetic precursors are inactive, making Geodin Hydrate the only viable tool from this pathway for such studies.

Scaffold for Semi-Synthesis of Potent Antibacterial Agents Against Fish Pathogens

The baseline antibacterial activity of Geodin Hydrate is weak, but its derivatives, such as compound 5 (MIC = 4.80 μM), show strong activity against Aeromonas salmonicida and Pseudomonas aeruginosa [2]. This positions Geodin Hydrate as an essential starting material for developing novel antifouling agents or treatments for aquaculture pathogens, where derivative potency vastly exceeds that of the parent scaffold.

Lead Generation for Eco-Friendly Insecticides Targeting Helicoverpa armigera

Derivative 15, synthesized from Geodin Hydrate, demonstrates insecticidal activity (IC₅₀ = 89 μM) comparable to the commercial standard azadirachtin (IC₅₀ = 70 μM) against a major agricultural pest [3]. This quantitative validation supports the use of Geodin Hydrate as a scaffold for generating high-potency, naturally derived insecticide leads, offering a sustainable alternative to synthetic pesticides.

Structure-Activity Relationship (SAR) Studies of Halogenated Diphenyl Ethers

The clear impact of halogen substitution on the antibacterial and insecticidal potency of Geodin derivatives, as shown by the enhanced activity of fluorobenzyl ethers (MICs 1.15–4.93 μM) [3], makes Geodin Hydrate an ideal model compound for SAR studies. Researchers can systematically modify the core to understand halogen bonding contributions and optimize lead candidates for drug or agrochemical discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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